molecular formula C10H8ClN5S B11472399 3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B11472399
M. Wt: 265.72 g/mol
InChI Key: DNVVLXUQDNYWOX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves a multicomponent reaction. One common method includes the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired triazolothiadiazine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of cancer, bacterial, and viral infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different biological activities.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Yet another isomer with distinct properties.

Uniqueness

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorophenyl group enhances its antimicrobial and anticancer activities compared to other similar compounds .

Properties

Molecular Formula

C10H8ClN5S

Molecular Weight

265.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C10H8ClN5S/c11-7-3-1-6(2-4-7)9-13-14-10-16(9)15-8(12)5-17-10/h1-4H,5H2,(H2,12,15)

InChI Key

DNVVLXUQDNYWOX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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